molecular formula C8H6FIO B13430545 1-(3-Fluoro-2-iodophenyl)ethanone

1-(3-Fluoro-2-iodophenyl)ethanone

Cat. No.: B13430545
M. Wt: 264.03 g/mol
InChI Key: DHPKGLUJAFHVSB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-iodophenyl)ethanone is an organic compound with the molecular formula C8H6FIO. It is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, along with an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-fluoroacetophenone with iodine in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yield and purity of the final product .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-iodophenyl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted phenyl ethanones.

    Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

1-(3-Fluoro-2-iodophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-iodophenyl)ethanone largely depends on the specific reactions it undergoes. For instance, in electrophilic aromatic substitution reactions, the fluorine and iodine atoms influence the reactivity of the phenyl ring, directing the incoming electrophile to specific positions on the ring. This can lead to the formation of various substituted products .

Comparison with Similar Compounds

  • 1-(3-Iodophenyl)ethanone
  • 1-(4-Fluoro-2-iodophenyl)ethanone
  • 1-(2-Iodophenyl)ethanone

Comparison: 1-(3-Fluoro-2-iodophenyl)ethanone is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain types of chemical reactions compared to its analogs, such as 1-(3-Iodophenyl)ethanone, which lacks the fluorine atom .

Properties

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

1-(3-fluoro-2-iodophenyl)ethanone

InChI

InChI=1S/C8H6FIO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3

InChI Key

DHPKGLUJAFHVSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)I

Origin of Product

United States

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